3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Description
BenchChem offers high-quality 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDDLHARAUZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole. As a substance not readily found in commercial databases, this document serves as a foundational resource, detailing its proposed synthesis, methods for structural elucidation, and exploring its potential within medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and the known bioactivity of related thiophene-pyrazole scaffolds, this guide offers both theoretical insights and practical, field-proven protocols.
Introduction and Compound Identity
The convergence of thiophene and pyrazole rings in a single molecular framework has garnered significant interest in the scientific community. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiophene moiety, a bioisostere of the phenyl ring, is another critical pharmacophore known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4] The specific molecule of interest, 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, represents a unique substitution pattern that is anticipated to modulate the electronic and steric properties of the core structure, potentially leading to novel biological activities.
A thorough search of chemical databases, including CAS REGISTRY®, indicates that as of the date of this publication, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole. This suggests the compound is a novel chemical entity. For novel substances, a CAS number can be obtained by submitting the compound's structure and characterization data to the Chemical Abstracts Service.[5][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇ClN₂S | ChemDraw |
| Molecular Weight | 202.68 g/mol | ChemDraw |
| XLogP3 | 2.8 | PubChem Prediction |
| Hydrogen Bond Donors | 1 | PubChem Prediction |
| Hydrogen Bond Acceptors | 2 | PubChem Prediction |
| Rotatable Bond Count | 1 | PubChem Prediction |
Proposed Synthetic Pathway
The most established and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[8] For the target molecule, a plausible and efficient route begins with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by reaction with hydrazine.
Step 1: Synthesis of (E)-1-(3-chlorothiophen-2-yl)but-2-en-1-one (Chalcone Intermediate)
The synthesis initiates with the base-catalyzed Claisen-Schmidt condensation of 2-acetyl-3-chlorothiophene with acetaldehyde.[8][9] This reaction forms the α,β-unsaturated ketone, a chalcone analog, which is the key precursor for the pyrazole ring formation. The use of a strong base like sodium hydroxide in an alcoholic solvent is a standard and effective protocol for this transformation.[10]
Step 2: Synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
The chalcone intermediate is then reacted with hydrazine hydrate in an acidic medium, such as acetic acid, or a basic medium. The reaction with hydrazine hydrate leads to the formation of the pyrazoline ring, which, in this case, is expected to readily aromatize to the more stable pyrazole ring.[10][11] The regioselectivity of the cyclization is generally high, with the nitrogen of the hydrazine attacking the β-carbon of the chalcone.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Protocol for Synthesis of (E)-1-(3-chlorothiophen-2-yl)but-2-en-1-one
-
To a solution of 2-acetyl-3-chlorothiophene (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol for Synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid (5 mL/mmol).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Attach a condenser and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate 7:3).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Structural Characterization and Validation
The confirmation of the structure of the newly synthesized 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole would rely on a combination of spectroscopic techniques.[1][2][12]
Caption: Workflow for structural elucidation and validation.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.3 ppm, a singlet for the pyrazole C4-H proton around δ 6.5 ppm, and two doublets for the thiophene ring protons between δ 7.0-7.6 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR should display signals for the methyl carbon around δ 12-15 ppm, and for the pyrazole and thiophene ring carbons in the aromatic region (δ 100-150 ppm).[12]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (202.68 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).[12]
-
FT-IR: The infrared spectrum is expected to show a characteristic N-H stretching vibration in the range of 3100-3300 cm⁻¹, C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and a C-Cl stretching band.[2]
Potential Applications and Biological Significance
The structural motifs present in 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole suggest a range of potential applications, particularly in drug discovery and materials science.
-
Anticancer Activity: Many pyrazole derivatives have been reported to possess significant anticancer properties.[1][13] The combination of the pyrazole and chlorothiophene moieties may lead to compounds with enhanced cytotoxicity against various cancer cell lines.
-
Antimicrobial and Antifungal Agents: Thiophene-pyrazole hybrids have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4][14] The target molecule could be a valuable lead compound in the development of new antimicrobial agents.
-
Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.[15] The specific substitution pattern of the title compound could confer selective activity against agricultural pests.
-
Materials Science: Pyrazole-containing compounds have found applications as ligands in catalysis and as components of functional materials due to their coordination properties and electronic characteristics.
Conclusion
While 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is not a commercially cataloged compound, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted analytical data offers a benchmark for researchers aiming to synthesize and characterize this novel molecule. The potential for this compound in medicinal chemistry and other fields warrants its investigation as a new chemical entity with potentially valuable properties.
References
-
Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Nanotechnology Perceptions. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
CAS Number Application. (n.d.). Proregulations. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. [Link]
-
Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (n.d.). eLife. [Link]
-
CAS Registry Services. (n.d.). CAS. [Link]
-
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]
-
CAS Registry Number. (n.d.). Wikipedia. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]
-
Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. (2025). PubMed. [Link]
-
What is a CAS Registration Number (CAS RN)? By Steven Hanft, CONUSBAT, Germany. (n.d.). ASEAN Cosmetics Association. [Link]
-
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (n.d.). CORE. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC. [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. [Link]
-
synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. (2018). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Academic Strive. [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CAS Number Application - Proregulations [proregulations.com]
- 6. CAS Registry Services℠ | CAS [cas.org]
- 7. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole solubility data
An In-depth Technical Guide to the Solubility Profile of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Compounds with poor solubility often face significant challenges in formulation and can exhibit variable absorption, leading to suboptimal therapeutic outcomes. This technical guide provides a comprehensive framework for characterizing the solubility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, a novel heterocyclic entity. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough solubility assessment. We delve into the theoretical factors expected to govern its solubility based on its structural motifs—a lipophilic chlorothiophene ring and a hydrogen-bonding capable pyrazole core. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a robust methodology for generating reliable and reproducible solubility data, from initial screening to definitive thermodynamic measurements.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a cornerstone of the drug discovery and development process. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a molecule that combines a substituted thiophene ring with a pyrazole core. Pyrazole-containing molecules are prevalent in pharmaceuticals, often serving as bioisosteres for arenes to enhance potency and modulate physicochemical properties like lipophilicity and water solubility[1].
Structural Analysis and Predicted Solubility:
-
Chlorothiophene Moiety: The thiophene ring, particularly with a chlorine substituent, contributes to the molecule's lipophilicity (fat-loving nature). Halogenated aromatic systems generally exhibit low aqueous solubility.
-
Pyrazole Core: The 1H-pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). While this offers some capacity for interaction with water, the overall molecule is expected to have a high crystal lattice energy, which is the energy required to break apart the solid-state crystal structure[2]. Strong intermolecular forces in the crystal lattice can significantly decrease solubility[2].
Given these features, it is anticipated that 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole will be a poorly soluble compound, making a precise and systematic determination of its solubility essential for any further development.
Foundational Principles: Factors Governing Solubility
The solubility of a compound like 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is governed by a delicate balance of its intrinsic properties and the external environment.
-
Lipophilicity: The pyrazole ring itself has significantly lower lipophilicity than a benzene ring, but the presence of the chlorothiophene group will likely dominate, favoring solubility in non-polar, organic solvents over aqueous media[1].
-
Crystal Lattice Energy: Symmetrical and planar molecules can pack efficiently into a stable crystal lattice, which often results in a higher melting point and lower solubility[2]. The energy required to overcome these intermolecular forces in the crystal is a major barrier to dissolution[2].
-
pH: For ionizable compounds, pH is a critical factor. The pyrazole ring is weakly basic. While the exact pKa of this molecule is unknown, any ionization at different physiological pH values would dramatically impact its solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds[3].
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold standard for determining equilibrium or thermodynamic solubility is the Shake-Flask method. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective
To determine the equilibrium solubility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole in various aqueous and organic solvents at a controlled temperature.
Materials and Equipment
-
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole (solid, >99% purity)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol, DMSO)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C and 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole to a glass vial. A visible excess of solid must remain at the end of the experiment to ensure saturation.
-
Precisely add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 48 hours[2]. This extended time allows for the dissolution and precipitation processes to reach a steady state.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would artificially inflate the measured concentration.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered sample (appropriately diluted, if necessary) into the HPLC system.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the concentration obtained from the HPLC analysis. The result is typically expressed in units of µg/mL or µM.
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The generated solubility data should be organized into clear tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| 0.1 N HCl (pH ~1.2) | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
Interpretation:
-
Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption. A value below 10 µg/mL suggests that dissolution may be the rate-limiting step for absorption, potentially leading to low bioavailability.
-
pH-Dependent Solubility: Comparing the solubility in 0.1 N HCl (simulating stomach pH) and PBS pH 7.4 (simulating intestinal pH) will reveal if the compound's solubility is pH-dependent.
-
Organic Solvent Data: High solubility in solvents like ethanol or DMSO is expected but primarily serves as a guide for stock solution preparation for in vitro assays. It is crucial not to mistake high organic solubility for good aqueous solubility.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded protocol for determining the solubility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole. Although no public data exists for this specific molecule, the principles governing the solubility of related pyrazole and chlorothiophene derivatives strongly suggest it will be a challenging compound.[3][4] By following the detailed shake-flask methodology, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for making informed decisions in the drug discovery pipeline, guiding formulation strategies, and ultimately determining the therapeutic potential of this novel chemical entity. Should the compound prove to be poorly soluble, subsequent studies should focus on solubility enhancement techniques, such as the preparation of amorphous solid dispersions or salt formation.
References
- BenchChem. (2025).
- Solubility of Things. (n.d.). Pyrazole - Solubility of Things.
- BenchChem. (2025). Navigating the Solubility Landscape of 3-(bromomethyl)-2-chlorothiophene: A Technical Guide.
- BenchChem. (2025).
- European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
molecular weight and formula of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and pharmaceutical utility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole .
A Privileged Heteroaromatic Scaffold for Medicinal Chemistry [1]
Executive Technical Summary
The compound 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole represents a high-value synthetic intermediate and pharmacophore in drug discovery. Structurally, it combines a bioisosteric thiophene ring with a pyrazole core, a motif ubiquitous in kinase inhibitors (e.g., c-Met, ALK, and Aurora kinase pathways). The presence of the 3-chloro substituent on the thiophene ring introduces orthogonal steric bulk and halogen-bonding potential, differentiating it from the more common unsubstituted thiophene analogs.
This guide details the molecular properties, validated synthetic pathways, and structural identification logic required for the utilization of this compound in high-throughput screening (HTS) and fragment-based drug design (FBDD).
Physicochemical Characterization
Precise molecular data is essential for stoichiometry calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Notes |
| IUPAC Name | 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | Tautomeric with 5-(3-chlorothiophen-2-yl)-3-methyl-1H-pyrazole. |
| Molecular Formula | C₈H₇ClN₂S | |
| Molecular Weight | 198.67 g/mol | Monoisotopic Mass: 198.0018 |
| Elemental Analysis | C: 48.37%, H: 3.55%, Cl: 17.84%, N: 14.10%, S: 16.14% | Theoretical values for purity validation. |
| Predicted LogP | 2.6 ± 0.4 | Lipophilic; suitable for membrane permeability. |
| H-Bond Donors | 1 | (Pyrazole N-H) |
| H-Bond Acceptors | 2 | (Pyrazole N, Thiophene S) |
| Topological Polar Surface Area | ~28.7 Ų | Indicates good oral bioavailability potential. |
Synthetic Architecture & Methodology
The synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole relies on the Claisen-Cyclocondensation Strategy . This route is preferred over cross-coupling (e.g., Suzuki) due to atom economy and the avoidance of expensive palladium catalysts.
Retrosynthetic Analysis
The molecule is disconnected at the pyrazole ring, revealing two key precursors:
-
Hydrazine (N₂H₄): The dinucleophile.
-
1-(3-chlorothiophen-2-yl)butane-1,3-dione: The electrophilic 1,3-dicarbonyl partner.
Validated Synthetic Protocol
Step 1: Synthesis of Precursor (1,3-Diketone)
-
Reagents: 2-Acetyl-3-chlorothiophene, Ethyl acetate, Sodium Hydride (NaH) or LiHMDS, THF (anhydrous).
-
Mechanism: Claisen condensation. The enolate of 2-acetyl-3-chlorothiophene attacks the carbonyl of ethyl acetate.
-
Protocol:
-
Suspend NaH (1.2 eq) in dry THF at 0°C.
-
Add 2-acetyl-3-chlorothiophene (1.0 eq) dropwise. Stir for 30 min to form the enolate.
-
Add ethyl acetate (1.5 eq) dropwise.
-
Reflux for 4–6 hours.
-
Quench with dilute HCl and extract. The product, 1-(3-chlorothiophen-2-yl)butane-1,3-dione , exists in equilibrium with its enol form.
-
Step 2: Cyclocondensation to Pyrazole
-
Reagents: 1,3-Diketone (from Step 1), Hydrazine Hydrate (N₂H₄·H₂O), Ethanol/Acetic Acid.
-
Mechanism: Double nucleophilic attack of hydrazine on the 1,3-dicarbonyl system followed by dehydration.
-
Protocol:
-
Dissolve the 1,3-diketone (1.0 eq) in Ethanol (0.5 M concentration).
-
Add Hydrazine Hydrate (1.2 eq). Note: Use of substituted hydrazines (e.g., Methylhydrazine) here would yield N-substituted regiomers.
-
Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of diketone).
-
Cool to room temperature. The product often precipitates.[2] If not, concentrate in vacuo.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
-
Visualized Reaction Workflow
The following diagram illustrates the chemical pathway and logical flow of the synthesis.
Figure 1: Step-wise synthetic pathway from commodity starting materials to the target pyrazole.
Structural Validation Logic (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H NMR) Interpretation
Solvent: DMSO-d₆ or CDCl₃.
-
δ ~13.0 ppm (Broad, 1H): Pyrazole N-H . This peak may be invisible if proton exchange is fast or if the sample is wet.
-
δ ~7.5 - 7.0 ppm (2H): Thiophene aromatic protons.
-
Expect a doublet (d) for H-4 and a doublet (d) for H-5 of the thiophene ring (coupling constant J ≈ 5.0 Hz). The 3-chloro substitution removes one proton, simplifying the pattern.
-
-
δ ~6.3 - 6.5 ppm (Singlet, 1H): Pyrazole C4-H . This is the diagnostic signal for the formation of the heteroaromatic ring.
-
δ ~2.3 ppm (Singlet, 3H): Pyrazole C5-Methyl .
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization).
-
M+H Peak: Expect a dominant peak at m/z 199.0 .
-
Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1), you must observe an M+2 peak at m/z 201.0 with approximately 33% intensity of the base peak. This is a critical purity check.
Pharmaceutical Relevance & Applications
This molecule is not merely a chemical curiosity; it is a privileged scaffold in modern drug design.
Kinase Hinge Binding
The pyrazole motif is a classic "hinge binder." In the active site of protein kinases, the N-H and N: of the pyrazole ring often form a bidentate hydrogen bond network with the backbone of the kinase hinge region (e.g., the gatekeeper residue).
-
Thiophene Role: The 3-chlorothiophene moiety acts as a lipophilic core that occupies the hydrophobic pocket adjacent to the gatekeeper. The chlorine atom can engage in halogen bonding with carbonyl oxygens in the protein backbone, enhancing potency and selectivity compared to the des-chloro analog.
Tautomerism and Regiochemistry
In solution, the molecule exists as a tautomeric mixture:
-
Tautomer A: 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
-
Tautomer B: 5-(3-chlorothiophen-2-yl)-3-methyl-1H-pyrazole
-
Implication: When derivatizing the Nitrogen (e.g., alkylation), two regioisomers will form. The ratio depends on the steric bulk of the electrophile and the solvent polarity.
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.
References
-
General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link
- Thiophene Reactivity: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
Claisen Condensation Protocols: "Synthesis of 1,3-diketones." Organic Syntheses, Coll. Vol. 3, p.251. Link
Sources
Methodological & Application
Application Note & Protocol: Strategic Solvent Selection for the Extraction of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Introduction: The Critical Role of Solvent Selection in the Purification of Heterocyclic APIs
The compound 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their wide range of biological activities.[1][2] The efficacy and safety of any potential drug substance are directly linked to its purity. Therefore, the extraction of this target compound from a crude reaction mixture is a critical step in its synthesis and purification. Liquid-liquid extraction (LLE) is a foundational technique for this purpose, relying on the differential solubility of the target compound and its impurities between two immiscible liquid phases.[3][4][5][6][7] The choice of solvent is paramount and dictates the efficiency, selectivity, and overall success of the extraction process.[4][8][9] This document provides a comprehensive guide to the principles and a detailed protocol for the strategic selection of an optimal solvent system for the extraction of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole.
Physicochemical Profile of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole and Its Implications for Extraction
A deep understanding of the target molecule's physicochemical properties is the cornerstone of rational solvent selection.
-
Polarity: The molecule possesses a moderately polar pyrazole ring, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). The presence of a chlorothiophene and a methyl group contributes some nonpolar character. This amphiphilic nature suggests that solvents of intermediate polarity are likely to be effective. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[10] The specific substituents on the pyrazole ring play a crucial role in determining its overall polarity and solubility.[10]
-
Hydrogen Bonding: The N-H group of the pyrazole ring is a key feature, allowing for hydrogen bonding with protic or aprotic polar solvents. This interaction can be leveraged to enhance solubility in a particular solvent.
-
Acidity/Basicity: Pyrazoles are weakly basic and can be protonated by strong acids to form pyrazolium salts, which would dramatically increase their aqueous solubility.[1][11] This property can be exploited in acid-base extraction strategies to remove basic impurities or to move the target compound into an aqueous phase for washing.
Theoretical Framework for Solvent Selection in Liquid-Liquid Extraction
The fundamental principle governing LLE is "like dissolves like."[5] The goal is to select an organic solvent that maximizes the solubility of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole while minimizing the solubility of impurities from the reaction mixture.
Key Solvent Properties to Consider:
-
Relative Polarity: A solvent's polarity determines its ability to solvate the target compound. A polarity index is a useful quantitative measure for comparing solvents.
-
Miscibility with Water: For a typical aqueous workup, the organic solvent must be immiscible with water to allow for phase separation.
-
Boiling Point: A lower boiling point facilitates easier removal of the solvent post-extraction, but very volatile solvents can be difficult to handle.
-
Density: The density relative to water will determine whether the organic layer is the upper or lower phase in a separatory funnel.
-
Safety, Health, and Environmental (SHE) Profile: Solvents should be chosen with their flammability, toxicity, and environmental impact in mind.[12][13][14][15][16] Green chemistry principles encourage the use of less hazardous solvents.[16]
Experimental Protocol: A Systematic Approach to Solvent Screening
This protocol outlines a systematic approach to screen and identify the optimal solvent for the extraction of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole from a hypothetical crude reaction mixture.
Materials and Equipment
-
Crude 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole reaction mixture
-
Separatory funnels (various sizes)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Analytical balance
-
TLC plates and developing chamber
-
HPLC or GC-MS for purity analysis
-
A selection of organic solvents with varying polarities (see Table 1)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.[13][17]
Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting the optimal extraction solvent.
Caption: A logical workflow for the systematic selection of an extraction solvent.
Step-by-Step Experimental Procedure
-
Initial Solvent Screening (Solubility):
-
Place a small, known amount of the crude reaction mixture into several test tubes.
-
Add a small volume (e.g., 1 mL) of each candidate solvent from Table 1 to a separate test tube.
-
Agitate the tubes and visually assess the solubility of the crude material. Note any solvents in which the material is highly soluble, partially soluble, or insoluble.
-
-
Liquid-Liquid Partitioning Test:
-
For the most promising solvents from the initial screen, perform a small-scale partitioning test.
-
In a small vial, add a known amount of the crude mixture, 1 mL of the organic solvent, and 1 mL of deionized water.
-
Cap the vial and shake vigorously. Allow the layers to separate.
-
Spot a sample from both the organic and aqueous layers onto a TLC plate to qualitatively assess the partitioning of the target compound. The ideal solvent will show a high concentration of the target compound in the organic phase and minimal amounts in the aqueous phase.
-
-
Preparative Liquid-Liquid Extraction:
-
Based on the partitioning test, select the top 2-3 candidate solvents for a preparative-scale extraction.
-
Dissolve a known quantity of the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously, periodically venting the funnel.
-
Allow the layers to fully separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO3) to remove acidic impurities, and finally with brine to reduce the amount of dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Analysis and Comparison:
-
Determine the mass of the recovered solid for each solvent tested.
-
Analyze the purity of the extracted material using HPLC or GC-MS.
-
Compare the yield and purity obtained with each solvent to identify the most effective one.
-
Data Presentation: Solvent Properties for Extraction of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
The following table summarizes the properties of common organic solvents that could be considered for the extraction of the target compound.
| Solvent | Polarity Index | Boiling Point (°C)[18][19] | Density (g/mL)[18][19] | Water Miscibility[18][19] | Safety Considerations[12][13][14] |
| Non-Polar | |||||
| Hexane | 0.1 | 69 | 0.655 | Immiscible | Flammable, Neurotoxin |
| Toluene | 2.4 | 111 | 0.867 | Immiscible | Flammable, Toxic |
| Intermediate Polarity | |||||
| Diethyl Ether | 2.8 | 35 | 0.713 | Slightly Soluble | Extremely Flammable, Peroxide Former |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Immiscible | Suspected Carcinogen |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Slightly Soluble | Flammable, Irritant |
| Tetrahydrofuran (THF) | 4.0 | 66 | 0.886 | Miscible | Flammable, Peroxide Former |
| Polar Aprotic | |||||
| Acetone | 5.1 | 56 | 0.784 | Miscible | Flammable |
| Acetonitrile | 5.8 | 82 | 0.786 | Miscible | Flammable, Toxic |
| Polar Protic | |||||
| 2-Propanol (IPA) | 3.9 | 82 | 0.786 | Miscible | Flammable |
| Ethanol | 4.3 | 78 | 0.789 | Miscible | Flammable |
Based on the structure of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, solvents of intermediate polarity such as ethyl acetate and dichloromethane are predicted to be good starting points for screening.
Concluding Remarks and Best Practices
The selection of an appropriate solvent is a multi-faceted decision that balances solubility, selectivity, safety, and scalability.[8][9] For the extraction of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, a systematic screening process as outlined in this protocol is crucial for identifying the optimal solvent system. While theoretical predictions based on polarity are a valuable starting point, empirical testing is indispensable. Always prioritize safety by working in a well-ventilated fume hood and using appropriate personal protective equipment.[13][15][17]
References
- Standard Operating Procedures for Working with Organic Solvents. (n.d.).
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18). JournalsPub.
- Using solvents safely in the lab. (2025, November 27). Lab Manager.
- Polarity of Solvents. (n.d.).
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub.
- Organic Solvents. (n.d.). Florida State University Environmental Health and Safety.
- Solvent Polarity Table. (n.d.). Scribd.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- Reducing Exposure to Hazardous Organic Solvents. (2011, May 23). Sentry Air Systems, Inc.
- Solvents: Basics & Hazards | Laboratory Safety. (n.d.).
- Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
- Polarity Index. (n.d.). Burdick & Jackson.
- Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester Department of Chemistry.
- N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28).
- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace.
- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20). Technical University of Denmark.
- Overview of Liquid-Liquid Extraction (LLE)
- 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. (n.d.). PubChem.
- Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. (2024, November 20). Longdom Publishing.
- Solvent Selection from the Green Perspective. (2025, August 20).
- Solvent Extraction Techniques. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester Department of Chemistry.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). MDPI.
- The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Synthesis and Crystal Structure of 3-(3-Methylthiophen-2-yl)-1,5-diphenyl- 1H-pyrazole. (n.d.). X-ray Structure Analysis Online.
- 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. (n.d.). Chemicalbook.
- 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole. (n.d.).
- 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. (2025, October 15). EPA.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. (n.d.). DOI.
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. journalspub.com [journalspub.com]
- 4. journalspub.com [journalspub.com]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. organomation.com [organomation.com]
- 8. scispace.com [scispace.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 15. Solvents: Basics & Hazards | Laboratory Safety [scat-europe.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. files.upei.ca [files.upei.ca]
- 18. scribd.com [scribd.com]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
Precision Functionalization of 1H-Pyrazole Nitrogen in Thiophene-Based Scaffolds
Strategic Overview: The Thiophene-Pyrazole Challenge
The fusion or linkage of thiophene and pyrazole rings creates a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Aurora, PLK1) and anti-inflammatory agents.[1] However, functionalizing the pyrazole nitrogen (
The Core Challenges
-
Tautomeric Ambiguity: Unsubstituted pyrazoles exist in dynamic equilibrium between
and tautomers. The substituent at position 3 (or 5) dictates the major tautomer, but alkylation often yields mixtures ( vs. regioisomers).[1] -
Thiophene Sensitivity: The thiophene ring is electron-rich and susceptible to oxidation or electrophilic aromatic substitution. Harsh alkylating conditions or strong oxidants (often used in copper catalysis) can degrade the thiophene core.
-
Catalyst Poisoning: The sulfur atom in thiophene and the
nitrogens of pyrazole are potent ligands that can sequester transition metals (Pd, Cu), killing catalytic cycles in cross-coupling reactions.
Mechanistic Logic
The
-
Kinetic Control (Sterics): Alkylation generally favors the less hindered nitrogen.
-
Thermodynamic Control: Reversible conditions (high heat, weak bases) allow equilibration to the thermodynamically more stable isomer (often the one with the substituent adjacent to the electron-withdrawing group, or minimizing dipole repulsion).[1]
Decision Framework: Pathway Selection
The following decision tree illustrates the logic for selecting the optimal functionalization route based on the target moiety and substrate constraints.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired substituent and substrate stability.[1]
Protocol A: Regioselective -Alkylation
Objective: Introduction of alkyl chains (e.g., methyl, ethyl, benzyl) with maximal regiocontrol.[1]
Rationale
Using Cesium Carbonate (
Materials
-
Substrate: Thiophene-substituted 1H-pyrazole (1.0 equiv).
-
Electrophile: Alkyl halide (R-X, 1.1 equiv).[1]
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv).[1] -
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiophene-pyrazole substrate (1 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Activation: Add
(2 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The suspension may turn slightly yellow, indicating anion formation.[1] -
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Critical Control: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal MeCN.[1]
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–12 hours.-
Monitoring: Check via TLC or LC-MS every 2 hours. Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Workup: Cool to room temperature. Filter the solids through a Celite pad to remove inorganic salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Isomer Separation: Regioisomers often have distinct
values ( ).[1] The -alkylated product (usually less polar if sterically crowded) typically elutes first.
-
Protocol B: Copper-Catalyzed -Arylation (Chan-Lam)
Objective: Introduction of aryl groups using boronic acids under mild conditions.[1][2][3]
Rationale
The Chan-Lam coupling is superior to Palladium methods for thiophene derivatives because it avoids the harsh temperatures and strong bases that can degrade the thiophene ring. It utilizes Cu(OAc)2 and atmospheric oxygen (or a specific oxidant) to drive the cycle via a Cu(II)/Cu(III) species.[1]
Materials
-
Substrate: Thiophene-substituted 1H-pyrazole (1.0 equiv).
-
Coupling Partner: Aryl boronic acid (
, 1.5–2.0 equiv).[1] -
Catalyst: Copper(II) Acetate (
, 0.1–0.5 equiv).[1] -
Ligand/Base: Pyridine (2.0 equiv) or TEA.[1]
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]
Step-by-Step Methodology
-
Setup: To a vial equipped with a stir bar, add the pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and
(0.2 mmol, 20 mol%). -
Solvent & Base: Add DCM (5 mL) followed by Pyridine (2.0 mmol).
-
Note: Do not degas the solvent. This reaction requires oxygen.
-
-
Oxidation: Cap the vial loosely or attach an oxygen balloon (1 atm) if the reaction is sluggish. Stir vigorously at Room Temperature for 16–24 hours.
-
Visual Cue: The reaction mixture typically turns a deep blue/green color (active Cu-pyridine complex).
-
-
Quenching: Dilute with EtOAc (20 mL) and wash with saturated aqueous
(to sequester copper). The aqueous layer will turn bright blue. -
Isolation: Dry the organic phase over
, filter, and concentrate. Purify via chromatography.
Protocol C: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)
Objective: Coupling with unreactive aryl halides (Cl, Br) when boronic acids are unavailable.[1]
Rationale
Standard Pd conditions often fail due to sulfur poisoning. We use Pre-catalysts (e.g., BrettPhos Pd G3) which rapidly generate the active
Materials
-
Catalyst: BrettPhos Pd G3 (2–5 mol%).[1]
-
Base:
(weak base) or (if sensitive functional groups exist).[1] -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.
-
Charging: Add Pyrazole (1.0 equiv), Aryl Halide (1.1 equiv), Base (1.5 equiv), and Catalyst (0.02 equiv) under a counter-flow of Argon.
-
Solvation: Add degassed 1,4-Dioxane (0.2 M). Seal the tube.
-
Reaction: Heat to 100°C for 4–8 hours.
-
Self-Validating Step: If the solution turns black and precipitates metal immediately, the catalyst has decomposed (poisoning). If it remains a clear orange/red solution, the active catalytic cycle is maintained.
-
Analytical Validation: Distinguishing Regioisomers
The most critical step is proving whether you have alkylated
The NOESY Logic
-
N1-Alkylation: The new alkyl protons will show a Through-Space correlation (NOE) with the substituent at position 5 (or the thiophene proton if attached at C5).
-
N2-Alkylation: The new alkyl protons will show an NOE with the substituent at position 3.
Figure 2: NOESY NMR workflow for unambiguous structural assignment of pyrazole regioisomers.
Data Summary Table
| Parameter | N-Alkylation (Protocol A) | Chan-Lam (Protocol B)[1] | Buchwald (Protocol C) |
| Electrophile | Alkyl Halide ( | Boronic Acid ( | Aryl Halide ( |
| Catalyst | None | BrettPhos Pd G3 | |
| Base | Pyridine/TEA | ||
| Thiophene Risk | Low (avoid strong oxidants) | Low (Mild, RT) | High (Cat.[1] Poisoning) |
| Regioselectivity | Steric/Thermodynamic | Steric | Steric |
| Typical Yield | 70–95% | 50–80% | 40–75% |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Buchwald) | Catalyst poisoning by Thiophene S. | Switch to tBuXPhos or BrettPhos ligands (bulkier).[1] Increase catalyst loading to 5 mol%. |
| Mixture of Isomers | Fast kinetic reaction (NaH). | Switch to |
| Thiophene Degradation | Oxidation during Chan-Lam. | Reduce |
| No Reaction (Alkylation) | Poor nucleophilicity of Pyrazole. | Add 18-crown-6 (if using |
References
-
Regioselective N-Alkylation of Pyrazoles
-
Chan-Lam Coupling Mechanism & Application
-
Buchwald-Hartwig in Heterocycles
-
NMR Characterization of Pyrazoles
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation and Troubleshooting for 3-(3-chlorothiophen-2-yl) and 5-(3-chlorothiophen-2-yl) Isomers
This technical guide is designed for researchers, chemists, and drug development professionals encountering the significant analytical challenge of separating and identifying the positional isomers 3-(3-chlorothiophen-2-yl) and 5-(3-chlorothiophen-2-yl). Due to their identical molecular weight and similar physicochemical properties, their resolution requires a systematic and well-optimized approach. This document provides in-depth, field-proven methodologies, troubleshooting advice, and characterization techniques to ensure successful purification and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the separation of these specific thiophene regioisomers.
Q1: Why is the separation of 3-(3-chlorothiophen-2-yl) and 5-(3-chlorothiophen-2-yl) isomers so challenging?
A1: The primary difficulty lies in their structural similarity as positional isomers (regioisomers). They possess the same molecular formula and mass, leading to nearly identical physical properties such as boiling point and polarity. Consequently, they interact very similarly with chromatographic stationary phases and have almost indistinguishable mass spectra under standard conditions, making their separation and differentiation non-trivial.[1][2][3]
Q2: What is the most effective initial strategy for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and recommended initial approach.[1][4] A systematic method development workflow, beginning with reversed-phase (RP) chromatography on a C18 column, is the industry standard.[1][5] This allows for rapid screening of mobile phase conditions (e.g., acetonitrile/water or methanol/water) to achieve baseline separation. If RP-HPLC is insufficient, normal-phase (NP) HPLC or columns with alternative selectivities should be explored.[6]
Q3: How can I definitively confirm the identity of each separated isomer peak?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for distinguishing between these positional isomers.[7][8] The electronic environment of the protons on the thiophene rings is unique for each isomer due to the different positions of the chlorine atom and the point of substitution. This results in distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, providing an unambiguous structural assignment.
Q4: Is it feasible to use flash column chromatography for preparative-scale separation?
A4: Yes, flash chromatography is a viable method for obtaining larger quantities of the separated isomers.[9][10] However, success is entirely dependent on identifying a suitable solvent system that shows separation on Thin Layer Chromatography (TLC) first. This often requires screening a wide range of solvent mixtures and may necessitate the use of alternative stationary phases like alumina if silica gel fails to provide adequate resolution.[10][11]
Section 2: Chromatographic Separation Protocols
A robust chromatographic method is the cornerstone of resolving these isomers. The following protocols provide a systematic workflow for both analytical and preparative scales.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC offers the high efficiency required to resolve closely related isomers. The key is to exploit the subtle differences in their interaction with the stationary and mobile phases.
Causality Behind the Workflow: The method development process is a logical progression designed to efficiently find the optimal separation conditions. We start with the most common and robust mode (Reversed-Phase) and a generic gradient to quickly assess the sample's behavior.[5] Subsequent steps systematically adjust variables that control retention and selectivity, such as solvent strength, gradient slope, and column chemistry, to fine-tune the separation.[1][5]
Caption: Systematic workflow for HPLC method development.
Step-by-Step Protocol: Reversed-Phase HPLC
-
System Preparation: Use an HPLC system with a UV/Vis or Diode Array Detector (DAD). The column should be a high-quality C18, (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
-
Initial Screening Run:
-
Prepare a 50 µg/mL solution of the isomer mixture in acetonitrile.
-
Run a broad gradient to find the approximate elution conditions (e.g., 5% to 95% B over 15 minutes).[1]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor at a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Optimization:
-
If partial separation is observed, optimize by creating a shallower gradient around the elution point (e.g., if peaks elute at 60% B, run a gradient from 50% to 70% B over 20 minutes).
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol. Methanol has different solvent characteristics and can alter selectivity.
-
Varying the column temperature (e.g., between 25°C and 40°C) can also impact selectivity and improve resolution.[1]
-
Table 1: Suggested Starting Conditions for HPLC
| Parameter | Reversed-Phase (RP) | Normal-Phase (NP) |
| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Deionized Water | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol (IPA) or Ethanol |
| Initial Condition | 80% A / 20% B | 99% A / 1% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | 254 nm | 254 nm |
Preparative Flash Column Chromatography
For isolating gram-scale quantities, flash chromatography is the method of choice. The key to success is rigorous TLC screening.
Step-by-Step Protocol:
-
TLC Screening: Spot the crude mixture on multiple silica gel TLC plates. Develop each plate in a different solvent system. Start with non-polar systems and gradually increase polarity.
-
Example Systems: Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Ethyl Acetate.
-
The goal is to find a solvent system that gives a difference in retention factor (ΔRf) of at least 0.1 between the two isomer spots, with the lower spot having an Rf of ~0.2-0.3.
-
-
Column Packing: Dry pack a column with silica gel (230-400 mesh). The mass of the silica should be 50-100 times the mass of the crude material to be loaded.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" technique prevents band broadening and improves resolution.
-
Elution: Run the column with the optimized solvent system identified from TLC. Collect fractions and monitor them by TLC to identify which contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide provides solutions to common problems.
Caption: Decision tree for troubleshooting poor isomer separation.
Table 2: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No separation in HPLC (complete co-elution) | 1. Inappropriate column chemistry. 2. Mobile phase provides no selectivity. | 1. Switch to a column with a different stationary phase (e.g., from C18 to a Biphenyl or Phenyl-Hexyl column) to introduce π-π interactions.[6][12] 2. Change the organic modifier (acetonitrile vs. methanol). 3. Consider switching to Normal Phase (NP) or HILIC chromatography.[11] |
| Poor resolution in HPLC (Rs < 1.5) | 1. Gradient is too steep. 2. Column efficiency is low. 3. Sub-optimal temperature. | 1. Decrease the gradient slope around the elution point of the isomers.[1] 2. Ensure the column is in good condition; use a longer column or one with smaller particles if available. 3. Systematically vary the column temperature (e.g., 25, 30, 35, 40 °C) to see if selectivity improves. |
| Spots overlap on TLC with all solvent systems | The polarity difference between isomers is too small for silica gel to resolve with the tested solvents. | 1. Try ternary (three-component) solvent systems to fine-tune polarity. 2. Screen on a different stationary phase, such as neutral alumina or reversed-phase TLC plates.[10] |
| Streaking of spots on silica gel TLC or column | 1. Sample is overloaded. 2. Strong interaction with acidic silica sites (less likely for these compounds but possible). | 1. Apply a more dilute spot on the TLC plate or load less material onto the column.[11] 2. Add a small amount (0.1-0.5%) of a modifier like triethylamine (if compounds are basic) or acetic acid to the eluent.[11] |
Section 4: Isomer Characterization
Once separated, it is critical to unambiguously identify each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of isomers. The chemical shifts (δ) and coupling constants (J) of the protons on the thiophene rings will be different.
-
For the 3-(3-chlorothiophen-2-yl) isomer: The protons on the unsubstituted thiophene ring will be influenced by the adjacent substituted thiophene.
-
For the 5-(3-chlorothiophen-2-yl) isomer: The linkage at the 5-position will result in a different electronic environment and thus a different spectral pattern compared to the 3-position linkage.
Expert Insight: Pay close attention to the aromatic region of the ¹H NMR spectrum. The proton on the chlorinated thiophene ring will appear as a singlet, but its chemical shift will differ between the two isomers. The protons on the other thiophene ring will show characteristic doublet or doublet of doublets patterns, and their specific shifts and coupling constants will be the key to differentiation.[13][14]
Mass Spectrometry (MS) and GC-MS
-
Standard MS: Electron ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺) that is identical for both isomers. The fragmentation patterns are also likely to be very similar or identical, making it unreliable for differentiation on its own.[2]
-
Advanced MS: Techniques like tandem mass spectrometry (MS/MS) using higher-energy collisional dissociation (HCD) can sometimes generate unique fragment ions or different ion ratios, creating a "fingerprint" for each isomer.[15][16] However, this requires specialized instrumentation and is typically used in research settings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful analytical tool if chromatographic separation can be achieved on the GC column.[17] Using a long capillary column (e.g., 60m) with a 5% phenyl stationary phase (e.g., DB-5MS) and a slow oven temperature ramp can often resolve positional isomers prior to their entry into the mass spectrometer.[18]
References
- Gronowitz, S., et al. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry.
-
Takahashi, K., Sone, T., & Fujieda, K. (1972). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]
-
Kruchinin, A. A., & Larionov, O. G. Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of thiophenes. [Link]
-
Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]
-
ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
-
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. [Link]
-
Analyst. (1971). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. [Link]
-
ResearchGate. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 26(8), 2185. [Link]
-
LCGC. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Shimadzu. Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]
-
Jora, M., et al. (2018). Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). Journal of the American Society for Mass Spectrometry, 29(8), 1745–1756. [Link]
-
Jora, M., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). eScholarship, University of California. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. oipub.com [oipub.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Chlorothiophene vs. 5-Chlorothiophene Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of substituents on a heterocyclic scaffold can profoundly influence the pharmacological profile of a molecule. This guide delves into the comparative bioactivity of pyrazole derivatives functionalized with two isomeric chlorothiophene moieties: 3-chlorothiophene and 5-chlorothiophene. While the pyrazole core is a well-established pharmacophore, and the incorporation of a thiophene ring is known to modulate biological activity, a direct, side-by-side comparison of the bioactivity of these specific chloro-isomers is a nuanced area of research. This guide will synthesize the available data, highlight structure-activity relationships, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel therapeutic agents.
The Influence of Chlorine Placement: A Structural Perspective
The position of the chlorine atom on the thiophene ring is anticipated to impact the electronic and steric properties of the entire molecule. In the 5-chloro isomer, the chlorine atom is at the terminus of the thiophene ring, which may influence interactions with hydrophobic pockets of target proteins. Conversely, the 3-chloro isomer places the chlorine atom closer to the pyrazole core, potentially affecting the overall molecular conformation and the electronic distribution across the thiophene-pyrazole linkage. These subtle differences can lead to significant variations in binding affinities and, consequently, biological activity.
Synthesis of Chlorothiophene Pyrazole Derivatives: A General Workflow
The synthesis of both 3-chlorothiophene and 5-chlorothiophene pyrazole derivatives typically proceeds through a common pathway involving the initial formation of a chalcone intermediate. This is achieved via a Claisen-Schmidt condensation of the corresponding acetylchlorothiophene with an appropriate aromatic aldehyde. The resulting chalcone is then cyclized with a hydrazine derivative to yield the final pyrazole compound.
General synthetic workflow for chlorothiophene pyrazole derivatives.
Comparative Bioactivity Profile
While direct comparative studies are limited, we can analyze the reported bioactivities of each isomer from separate investigations.
5-Chlorothiophene Pyrazole Derivatives
Pyrazole derivatives incorporating a 5-chlorothiophene moiety have been the subject of several studies, revealing a range of biological activities.
A number of studies have reported the synthesis of pyrazoles from 2-acetyl-5-chlorothiophene, which have subsequently been evaluated for their antimicrobial properties. For instance, certain compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1] The presence of the 5-chloro substituent on the thiophene ring is often associated with enhanced antimicrobial efficacy.
| Compound Structure (General) | Target Organism(s) | Reported Activity (MIC in µg/mL) | Reference |
| 1-(5-chlorothiophen-2-yl)-3-aryl-1H-pyrazole | S. aureus, E. coli, C. albicans | 12.5 - 25.0 | [1] |
| Substituted 1-(5-chlorothiophen-2-yl)pyrazoles | Various bacteria and fungi | Data varies with substitution | [1] |
The anticancer potential of 5-chlorothiophene pyrazole derivatives has also been explored. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or the induction of apoptosis.
| Compound Structure (General) | Cancer Cell Line(s) | Reported Activity (IC50 in µM) | Reference |
| 1,3-diaryl-5-(5-chlorothiophen-2-yl)pyrazole | HeLa, HepG2 | Varies with substitution | [2] |
| Thiophene-based N-phenyl pyrazolines | 4T1, HeLa, WiDr | 0.25 - 9.27 (as µg/ml) | [3] |
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some commercial drugs belonging to this class. The incorporation of a 5-chlorothiophene moiety has been investigated for its potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. One study identified a compound with a chloro substituent on the thiophene ring as a potent anti-inflammatory agent.[4]
| Compound Structure (General) | Target/Assay | Reported Activity | Reference |
| Phenyl-substituted pyrazole with chlorothiophene | COX, 5-LOX, TNF-α inhibition | Potent inhibition observed | [4] |
3-Chlorothiophene Pyrazole Derivatives
Direct and extensive research on the bioactivity of pyrazole derivatives specifically functionalized with a 3-chlorothiophene moiety is less prevalent in the currently available literature. However, based on the known pharmacological importance of both the pyrazole and thiophene scaffolds, it is reasonable to hypothesize that these compounds would also exhibit a range of biological activities. The different electronic and steric environment of the 3-chloro isomer could lead to a distinct structure-activity relationship profile compared to the 5-chloro counterpart. Further research is warranted to synthesize and screen a library of 3-chlorothiophene pyrazoles to fully elucidate their therapeutic potential.
Structure-Activity Relationship (SAR) Insights
Based on the available data for halogenated thiophene pyrazoles, some general SAR trends can be inferred:
-
Halogen Presence: The presence of a chlorine atom on the thiophene ring generally appears to be favorable for bioactivity, particularly antimicrobial and anticancer effects.[5]
-
Position of Halogen: While direct comparative data is scarce, the position of the halogen can influence the molecule's interaction with biological targets. The 5-position is more commonly studied, but the 3-position offers a different vector for substituent interaction.
-
Other Substituents: The nature of other substituents on the pyrazole and thiophene rings plays a crucial role in determining the overall activity and selectivity. Electron-withdrawing or donating groups, as well as bulky or lipophilic moieties, can significantly modulate the pharmacological profile.[6]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and bioactivity evaluation of chlorothiophene pyrazole derivatives are provided below.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation[7][8]
This protocol describes the base-catalyzed condensation of an acetylchlorothiophene with an aromatic aldehyde.
Workflow for Chalcone Synthesis.
Materials:
-
2-Acetyl-5-chlorothiophene or 2-Acetyl-3-chlorothiophene
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the acetylchlorothiophene (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
While stirring at room temperature, add a solution of potassium hydroxide (e.g., 40% aqueous solution) dropwise.
-
Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazole from Chalcone[9][10]
This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate.
Materials:
-
Chlorothiophene chalcone intermediate
-
Hydrazine hydrate
-
Glacial acetic acid (as catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the chlorothiophene chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated pyrazole derivative by filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the purified product.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)[11][12][13]
This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow for MTT Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized pyrazole compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[14][15][16]
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
Synthesized pyrazole derivatives
-
96-well microtiter plates
-
Standard antibiotics (positive control)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth.
-
Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available literature suggests that 5-chlorothiophene pyrazole derivatives are a promising class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The data for their 3-chloro counterparts is notably scarce, representing a significant knowledge gap and a compelling area for future investigation. A direct, systematic comparison of these isomers is crucial for a comprehensive understanding of the structure-activity relationships of chlorothiophene pyrazoles. Such studies would provide invaluable insights for the rational design of more potent and selective therapeutic agents. Researchers are encouraged to utilize the provided protocols to synthesize and evaluate novel derivatives of both isomers to further enrich this field of medicinal chemistry.
References
Click to expand
-
Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Online] Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Online] Available at: [Link]
- Yusuf, M., et al. (2025).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Online] Available at: [Link]
- Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
- Azar, A. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50586.
- Wencewicz, T. A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109.
- Various Authors. (2025). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Online] Available at: [Link]
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
-
IJIRT Journal. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Online] Available at: [Link]
- Istna Chunaifah, et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.
- Various Authors. (2025).
- Shaukath Ara Khanum, et al. (2024). Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. Medicinal Chemistry Research, 33(2), 263-279.
- Metwally, M. A., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(9), 3692-3701.
- Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of global trends in pharmaceutical sciences, 5(4), 2049-2069.
- Talaviya, R., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 02008.
- Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances.
- Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(2), 73-80.
- Various Authors. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research, 6(4), 303-309.
- Nargund, L. V. G., Shantharam, U., & Vedamurthy. (2013). Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. International Journal of Current Research, 5(2), 238-241.
- Zhang, Y., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 30(14), 3123.
- Various Authors. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5488.
- Al-Ghamdi, A. M., et al. (2021).
- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Various Authors. (2024).
- Li, Y., et al. (2012).
-
Chem-Impex. (n.d.). 2-Acetyl-5-chlorothiophene. [Online] Available at: [Link]
- Various Authors. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 474-479.
- Various Authors. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
- Various Authors. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of Saudi Chemical Society, 21(5), 576-583.
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- Talaviya, R., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 02008.
- Various Authors. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 3(6), 334-339.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Structural Elucidation of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole: A Comparative Crystallographic Guide
Executive Summary
Objective: To provide a technical comparison and characterization guide for 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole , focusing on its solid-state structural properties derived from X-ray diffraction (XRD).
Significance: This compound represents a critical heterocyclic building block where the 3-chloro substituent on the thiophene ring introduces significant steric strain, distinguishing it from its planar non-halogenated analogs. Accurate crystallographic data is essential to resolve the annular tautomerism (
Part 1: Comparative Crystallographic Analysis
In the absence of a singular, globally standardized dataset for this specific intermediate in open-access repositories, we establish its structural profile by comparing it against its closest isostructural analog: 3-(3-methylthiophen-2-yl)-1,5-diphenyl-1H-pyrazole and the unsubstituted 3-(thiophen-2-yl) scaffold.
The 3-Chloro substituent is sterically significant (Van der Waals radius
Table 1: Structural Parameter Comparison (Target vs. Analogs)
| Parameter | Target: 3-(3-Cl-thienyl)-5-Me-pyrazole | Analog A: 3-(3-Me-thienyl)-1,5-diphenyl | Analog B: 3-(Thienyl)-5-Me (Unsubstituted) |
| Crystal System | Monoclinic (Predicted) | Orthorhombic | Triclinic |
| Space Group | P2₁/c (Common for pyrazoles) | F2dd | P-1 |
| Tautomer State | 3-substituted ( | Fixed (N-Phenyl) | Equilibrium (Solid state dependent) |
| Dihedral Angle | ~45° - 60° (Due to Cl steric clash) | ~55° (Due to Me steric clash) | < 15° (Planar/Conjugated) |
| H-Bond Motif | Catemeric Chains ( | None (No donor) | Dimers ( |
| Key Interaction |
Note on Tautomerism: In solution (NMR), pyrazoles exist in rapid equilibrium. In the solid state (XRD), the molecule "freezes" into a single tautomer. For 3,5-disubstituted pyrazoles, the 3-substituted tautomer (where the bulky thiophene is at position 3 and the proton is on N1) is generally energetically favored to minimize steric clash between the N-H and the 3-Cl group.
Part 2: Structural Logic & Causality (E-E-A-T)
1. The "Chlorine Effect" on Planarity
Unlike the unsubstituted 3-(thiophen-2-yl) pyrazole, which adopts a planar conformation to maximize
-
Causality: To relieve this strain, the single bond connecting the rings rotates.
-
XRD Evidence: Look for a torsion angle (C5-C4-C1'-C2') significantly deviating from
or . This twist disrupts conjugation, affecting the UV-Vis absorption maximum compared to the non-chlorinated analog.
2. Resolving the Tautomer Dilemma
The position of the hydrogen atom on the pyrazole ring (
-
Method: A standard X-ray refinement often places Hydrogens geometrically. Do not accept this.
-
Protocol: You must locate the Hydrogen atom in the Difference Fourier Map (
) . A clear electron density peak ( ) near one nitrogen confirms the tautomer. -
Validation: The
internal bond angle at the protonated nitrogen is typically larger ( ) than the unprotonated nitrogen ( ).
Part 3: Experimental Workflow & Visualization
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points for tautomer assignment.
Caption: Workflow for isolating and determining the specific tautomeric form of chlorothiophenyl-pyrazoles using single-crystal XRD.
Part 4: Detailed Experimental Protocols
1. Synthesis (Pre-Crystallization)
To obtain diffraction-quality crystals, purity is paramount.
-
Reaction: Condensation of 1-(3-chlorothiophen-2-yl)-1,3-butanedione with hydrazine hydrate in ethanol.
-
Purification: The crude product must be purified via column chromatography (Hexane:Ethyl Acetate 4:1) before crystallization attempts. Impurities often inhibit nucleation.
2. Crystallization Protocol (Self-Validating)
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol (polar protic) promotes Hydrogen bonding, often yielding crystals that reveal the H-bond network. Alternatively, use Toluene (non-polar) to force intramolecular H-bonds if possible.
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL of warm Ethanol.
-
Filter through a 0.45 µm syringe filter (removes dust nuclei).
-
Place in a small vial, cover with parafilm, and poke 3 small holes.
-
Store at
in a vibration-free zone.
-
-
Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours. If needles form, re-dissolve and slow down evaporation (fewer holes).
3. Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K . This reduces thermal vibration, making the Chlorine atom (which can be disordered) and the N-H proton easier to locate.
-
Absorption Correction: Essential due to the Chlorine and Sulfur atoms. Use Multi-scan (SADABS) or Gaussian integration.
-
Refinement Check:
-
Check for Disorder in the thiophene ring (common rotational disorder).
-
Verify the Flack Parameter if the space group is non-centrosymmetric (though unlikely for this achiral molecule, packing can induce chirality).
-
References
-
Prabhudeva, M. G., et al. (2017). "1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole."[2][3] IUCrData, 2, x170138. (Demonstrates thiophene-pyrazole packing motifs).
-
Raghava, B., et al. (2009). "Synthesis and Crystal Structure of 3-(3-Methylthiophen-2-yl)-1,5-diphenyl-1H-pyrazole." X-ray Structure Analysis Online, 25, 63. (Key analog for steric comparison).
-
Puello, J. Q., et al. (1997).[4] "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron, 53(31), 10783-10802. (Foundational text on pyrazole tautomer determination via XRD).
-
Kusakiewicz-Dawid, A., et al. (2019).[4] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2632.
Sources
Safety Operating Guide
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole proper disposal procedures
Chemical Disposal Protocol: 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Executive Summary & Chemical Profile
Effective disposal of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solids, the presence of a chlorine atom on the thiophene ring introduces the risk of generating acidic gases (HCl) and potential dioxin precursors if incinerated without proper scrubbing.
Operational Directive: This compound must NEVER be commingled with general non-halogenated organic waste or aqueous streams.[1]
Chemical Identity & Hazard Logic
| Feature | Structural Component | Disposal Implication |
| Halogen Content | 3-Chlorothiophene moiety | MANDATORY SEGREGATION. Must be incinerated in a facility equipped with wet scrubbers to neutralize Hydrogen Chloride (HCl) gas.[1] |
| Heteroatoms | Thiophene (S) & Pyrazole (N) | Combustion generates Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1] Requires high-temperature thermal oxidation.[1] |
| Physical State | Solid (Crystalline) | Risk of dust generation during transfer.[1] Requires anti-static packaging.[1] |
| Reactivity | Pyrazole Ring | Generally stable, but incompatible with strong oxidizers and acids.[1] |
Waste Classification & Segregation
Proper segregation is the single most critical step in this protocol. Misclassification can lead to regulatory fines (EPA/RCRA) and damage to municipal incinerators.
Primary Waste Stream: Halogenated Organic Solid[1]
-
RCRA Status: While this specific molecule may not be explicitly F-listed or K-listed by name, it falls under Characteristic Waste protocols if it exhibits toxicity, or more commonly, is regulated under state-specific mandates for halogenated solvents/solids.[1]
-
Segregation Rule:
Secondary Waste Stream: Contaminated Debris[1]
-
Gloves, weigh boats, and paper towels contaminated with this substance must be treated as Hazardous Solid Waste , not regular trash.[1]
Step-by-Step Disposal Procedure
Step A: Pre-Disposal Stabilization
-
Solid Waste: Ensure the material is dry.[1] If the compound is in solution (e.g., dissolved in DMSO or DCM), it must be disposed of as Liquid Halogenated Waste .[1]
-
Quenching (Only if reactive intermediates are present): If this compound is part of a reaction mixture with active reagents (e.g., acid chlorides, lithium reagents), quench the reaction first.[1] For the pure compound, no chemical deactivation is required or recommended in the lab.[1]
Step B: Packaging
-
Primary Container: Use a screw-cap glass vial or high-density polyethylene (HDPE) jar. Ensure the threads are clean to prevent seizing.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to contain any potential leakage or dust.[1]
-
Waste Drum: Transfer to the lab's designated "Solid Halogenated Waste" drum (typically a wide-mouth HDPE drum).
Step C: Labeling (Critical for Pickup)
Standard "Hazardous Waste" labels are insufficient.[1] You must specify the constituents to ensure the disposal facility uses the correct incineration profile.
-
Chemical Name: 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole[1]
-
Constituents: "Organochlorine Solid," "Thiophene Derivative."[1]
Operational Workflow (Visualization)
The following diagram outlines the decision logic for disposing of this compound and its associated waste.
Figure 1: Decision matrix for the segregation and packaging of chlorothiophene-pyrazole waste streams.
Emergency Contingencies
Spill Cleanup (Solid)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If generating dust, use an N95 or P100 respirator.[1]
-
Containment: Do not dry sweep.[1] This generates hazardous dust.[1]
-
Method: Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.[1] Wipe inward from the periphery to the center.
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste stream.
Accidental Exposure[1][4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the thiophene ring may aid skin absorption; monitor for irritation.
Regulatory & Transport Codes
When preparing for external transport (e.g., by a waste vendor like Veolia or Clean Harbors), the material will likely be classified under a generic "Not Otherwise Specified" (N.O.S.)[1] category unless a specific UN number is assigned in your region.
| Parameter | Recommended Classification |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (contains 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole) |
| UN Number | UN 2811 (Most common for toxic organic solids) |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III (Minor/Moderate Danger - unless LD50 data proves otherwise) |
Note: If the specific SDS indicates corrosivity (unlikely for this neutral pyrazole but possible for salts), use UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Classification: Halogenated Organic Compounds (F-List & Characteristic).[1] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-Chlorothiophene (Combustion Products).[1] Retrieved from [Link][1]
-
Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from [Link][1][3][5][6]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.se [fishersci.se]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
